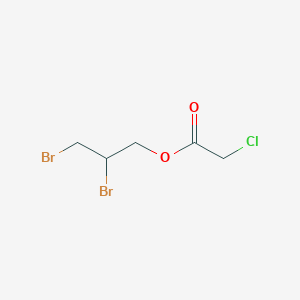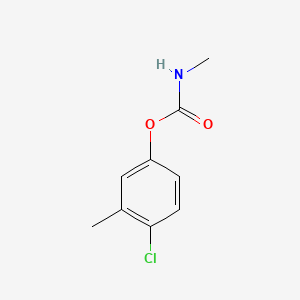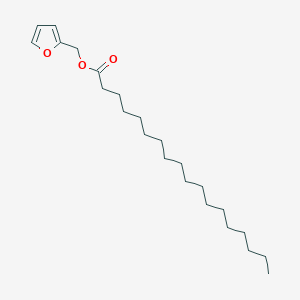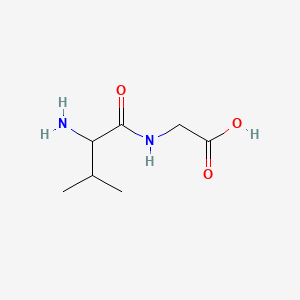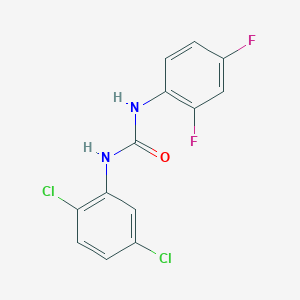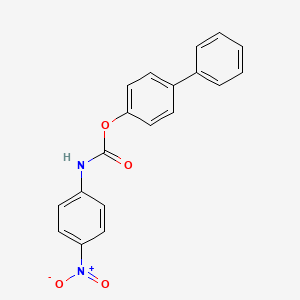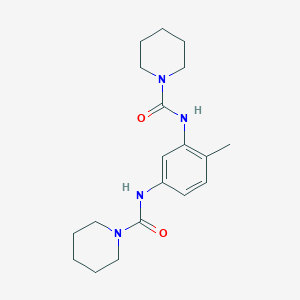
N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is an organic compound with the molecular formula C19H28N4O2 and a molecular weight of 344.461 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core linked to two piperidinecarboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with piperidinecarboxylic acid chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinecarboxamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive function and memory. This mechanism makes it a potential candidate for treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4-Methyl-1,3-phenylene)bis(4-phenyl-1-piperazinecarboxamide): This compound has a similar structure but includes phenyl groups attached to the piperazine rings.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with maleimide groups instead of piperidinecarboxamide.
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is unique due to its specific combination of a 4-methyl-1,3-phenylene core and piperidinecarboxamide groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications.
Properties
CAS No. |
20575-74-0 |
|---|---|
Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
PPWYBOCLKAIBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
